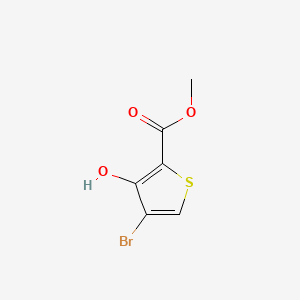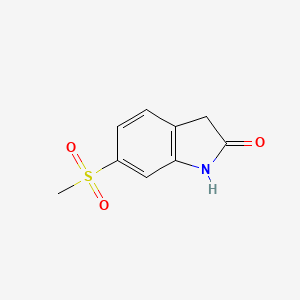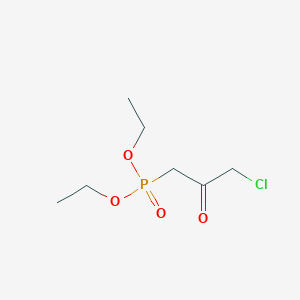
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H5BrO3S . It has a molecular weight of 237.07 g/mol . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of the thienopyranone scaffold, which includes Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, begins with the alkylation of this compound with N-acetylmorpholine . Additionally, 3-Alkoxy-4-bromothiophenes were synthesized in three steps from the readily available methyl 2-carboxylate-3-hydroxythiophene .Molecular Structure Analysis
The InChI code for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate is1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 . The Canonical SMILES representation is COC(=O)C1=C(C(=CS1)Br)O . Physical And Chemical Properties Analysis
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate has a flash point of 103.7°C and a boiling point of 247.9±35.0°C at 760 mmHg . The melting point is between 79-80°C . It is sparingly soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Methyl 3-hydroxythiophene-2-carboxylate is used in the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids. These compounds are then transformed into ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
- Another study highlights the tandem reactions to produce 5-substituted compounds of methyl 3-hydroxythiophene-2-carboxylate, modified for 4-alkyl and 4-aryl derivatives (Corral, Lissavetzky, & Manzanares, 1990).
Molecular Structure and Properties :
- A study on the nitration of methyl-3-hydroxythiophene-2-carboxylate revealed the production of isomeric compounds, leading to the preparation of the thieno[3,4-b][1,4]oxazine ring system (Barker, Huddleston, Wood, & Burkitt, 2001).
- Research on bromoarylation of methyl 2-chloroacrylate under Meerwein conditions provided a method for synthesizing substituted 3-hydroxythiophenes, contributing to structural variety in this class of compounds (Ostapiuk et al., 2021).
Synthetic Applications and Derivatives :
- The synthesis of 3-aminothiophene-2-carboxylates from 3-hydroxy-2-arylacrylonitriles and thioglycolates, using phase transfer catalysis, represents a significant advancement in eco-friendly synthetic techniques (Shah, 2011).
- Another study described the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents, further expanding the chemical versatility of this class of compounds (Pevzner, 2003).
Safety And Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection and avoid dust formation . It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents .
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTXASQYKJFRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380589 | |
| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
CAS RN |
95201-93-7 | |
| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














